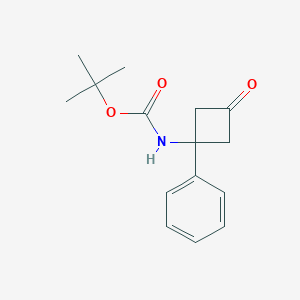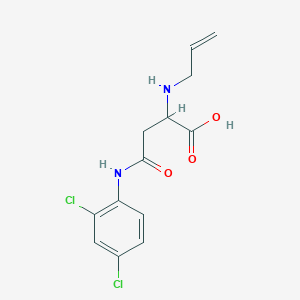
2-(Allylamino)-4-((2,4-dichlorophenyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Allylamino)-4-((2,4-dichlorophenyl)amino)-4-oxobutanoic acid is a fascinating compound within the realm of organic chemistry. It features a unique structure combining an allylamino group, a dichlorophenyl group, and an oxobutanoic acid moiety. This combination of functional groups renders the compound versatile and highly relevant in various scientific applications, spanning from medicinal chemistry to industrial use.
Aplicaciones Científicas De Investigación
2-(Allylamino)-4-((2,4-dichlorophenyl)amino)-4-oxobutanoic acid has diverse applications across several scientific fields:
Chemistry
It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology
This compound can be used to study enzyme-substrate interactions due to its structural complexity.
Medicine
Industry
The compound can be utilized in the production of polymers, agricultural chemicals, and specialty chemicals due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions To synthesize 2-(Allylamino)-4-((2,4-dichlorophenyl)amino)-4-oxobutanoic acid, you typically start with the selection of suitable starting materials and reagents. One common synthetic route involves the reaction between 2,4-dichloroaniline and allylamine in the presence of a base like sodium hydride or potassium carbonate. This initial step forms an intermediate amine derivative. Further reaction with a carbonyl compound, such as acetoacetic ester, under controlled temperature and pH conditions leads to the formation of the target compound. The reaction may require a suitable solvent such as ethanol or methanol, and the entire process might span several hours to days depending on the desired yield and purity.
Industrial Production Methods On an industrial scale, the synthesis of this compound can be optimized for higher yield and cost-efficiency. Industrial methods often involve continuous-flow reactors to maintain precise control over reaction parameters. Automation and advanced purification techniques like crystallization, distillation, or chromatographic separation may be employed to ensure the product's consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions The compound undergoes various chemical reactions due to its functional groups. Common reactions include:
Oxidation
The allylamino group can undergo oxidation to form corresponding oxides or nitriles.
Reduction
The carbonyl group within the oxobutanoic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution
The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, replacing one or both chlorine atoms with other substituents under appropriate conditions.
Common Reagents and Conditions Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are generally conducted under specific pH, temperature, and solvent conditions optimized for each type of reaction.
Major Products The products vary based on the reaction type. For example:
Oxidation may yield nitrile or oxide derivatives.
Reduction produces alcohol derivatives.
Substitution reactions generate a wide range of substituted phenyl derivatives.
Mecanismo De Acción
The compound's mechanism of action varies depending on its application. In medicinal chemistry, for instance, it might inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The dichlorophenyl group is often responsible for strong interactions with hydrophobic pockets in proteins, while the allylamino and oxobutanoic acid groups might form hydrogen bonds or ionic interactions, enhancing binding affinity and specificity. The exact molecular targets and pathways would depend on the specific biological system or chemical process under study.
Comparación Con Compuestos Similares
Comparison with Other Compounds 2-(Allylamino)-4-((2,4-dichlorophenyl)amino)-4-oxobutanoic acid can be compared to other compounds with similar functional groups, such as:
2-(Allylamino)-4-((2,4-dichlorophenyl)amino)-4-oxopentanoic acid
Similar in structure but with an additional carbon in the backbone, which may alter its reactivity and application scope.
4-((2,4-Dichlorophenyl)amino)-2-oxo-2-phenylbutanoic acid
Lacks the allylamino group but retains the dichlorophenyl and oxobutanoic acid moieties, impacting its biological and chemical properties differently.
Uniqueness of this compound The unique combination of an allylamino group, dichlorophenyl group, and oxobutanoic acid in this compound offers a distinctive reactivity profile and interaction potential, making it valuable for specific chemical and biological applications.
And there you go, a comprehensive dive into the world of this compound. Curious to know more about any section? Let me know!
Propiedades
IUPAC Name |
4-(2,4-dichloroanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-2-5-16-11(13(19)20)7-12(18)17-10-4-3-8(14)6-9(10)15/h2-4,6,11,16H,1,5,7H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKHKMMPXUDVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2857392.png)
![1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2857393.png)
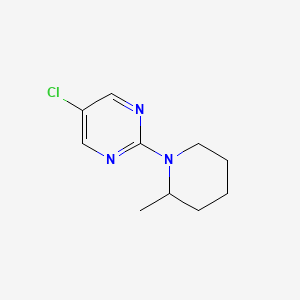
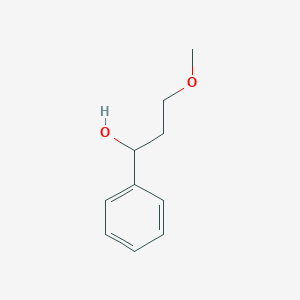
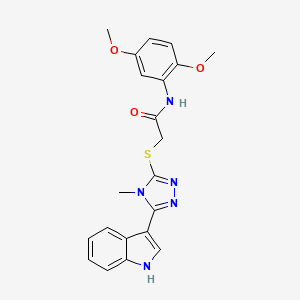
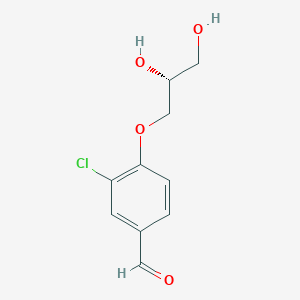
![4-[(Butan-2-yl)amino]-3-nitrobenzamide](/img/structure/B2857399.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2857400.png)
![Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2857401.png)

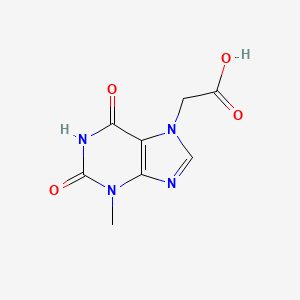
![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-4-methylpyrrolidine-3-carboxamide](/img/structure/B2857411.png)
